ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process:
Formation of the Thiazole Core: : The synthesis begins with the construction of the 1,3-thiazole ring, often through a Hantzsch thiazole synthesis involving a condensation reaction between α-haloketones and thioamides.
Incorporation of the Benzo[de]isoquinoline Moiety: : The benzo[de]isoquinoline structure can be introduced via a Friedel-Crafts acylation reaction, utilizing phthalic anhydride and an appropriate arylamine.
Formation of the Propanoyl Linker: : The propanoyl linker is typically formed through standard amidation reactions, coupling the benzo[de]isoquinoline derivative with propanoyl chloride.
Final Assembly: : The final compound is assembled through esterification, linking the aforementioned intermediates via an ethyl ester formation.
Industrial Production Methods
Industrial-scale production of this compound often employs similar synthetic routes but with optimizations for yield and efficiency. This can involve:
Catalysis: : Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Choice: : Selecting solvents that maximize solubility and minimize environmental impact.
Process Optimization: : Continuous flow reactors for increased scalability and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions, often employing reagents like sodium borohydride, can convert ketone groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides and appropriate bases like potassium carbonate for nucleophilic substitution.
Major Products
The primary products formed from these reactions are:
Oxidation: : Carboxylic acids.
Reduction: : Alcohols.
Substitution: : Various substituted esters and amides depending on the reactants used.
Scientific Research Applications
Ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate finds applications in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : In studies as potential enzyme inhibitors or substrates.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Used in the development of novel materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : Interactions with specific enzymes or receptors, inhibiting their activity.
Pathways: : Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(1,3-dioxoisoindolin-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Ethyl 2-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Unique Features
Ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate stands out due to:
Benzo[de]isoquinoline Moiety: : Providing unique structural attributes and biological activities.
Synthetic Flexibility: : Ease of modification, allowing for the creation of various derivatives with potentially enhanced properties.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-3-30-21(29)18-12(2)23-22(31-18)24-16(26)10-11-25-19(27)14-8-4-6-13-7-5-9-15(17(13)14)20(25)28/h4-9H,3,10-11H2,1-2H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFVPCUOWSIQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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